molecular formula C9H10O2S B8298556 2-(Phenylsulfinyl)-2-propenyl Alcohol

2-(Phenylsulfinyl)-2-propenyl Alcohol

Cat. No.: B8298556
M. Wt: 182.24 g/mol
InChI Key: NNJDUWFCNIBURD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Phenylsulfinyl)-2-propenyl Alcohol is a useful research compound. Its molecular formula is C9H10O2S and its molecular weight is 182.24 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-(benzenesulfinyl)prop-2-en-1-ol

InChI

InChI=1S/C9H10O2S/c1-8(7-10)12(11)9-5-3-2-4-6-9/h2-6,10H,1,7H2

InChI Key

NNJDUWFCNIBURD-UHFFFAOYSA-N

Canonical SMILES

C=C(CO)S(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 0.91 g (5.5 mmol) of 2-(phenylthio)-2-propenyl alcohol in 60 mL of CH2Cl2 at -78° C. was added 1.11 g (5.5 mmol) of 85% m-chloroperbenzoic acid. The reaction mixture was stirred for 1 hour at -78° C. The cooling bath was removed and the mixture allowed to warm to room temperature. The mixture was filtered, and then extracted with three 50-mL portions of saturated NaHCO3. The organic layer was dried over MgSO4, filtered, and the solvent removed in vacuo from a water bath at 45° C. The residue was flash chromatographed on silica gel (230-400 mesh, 4×12-cm packed column) with 80% EtOAc/Skelly B as eluant, to give 0.57 g (57%) of the sulfoxide as a colorless oil; IR (neat) cm-1 3360, 1440, 1030, 990, 930, 750, 690; 1H NNR (CDCl3) δ4.00 (s, 1 H, allylic), 4.15 (s, 1H, allylic), 4.40 (bs, 1H, OH), 5.90 (t, J=1 Hz, 1H, vinyl), 6.05 (s, 1H, vinyl), 7.35-7.80 (m, 5H, phenyl).
Quantity
0.91 g
Type
reactant
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
57%

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